Methyl 2-chloro-6-fluoro-3-formylbenzoate
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Overview
Description
Methyl 2-chloro-6-fluoro-3-formylbenzoate is an organic compound with the molecular formula C9H6ClFO3 It is a derivative of benzoic acid, featuring a chloro, fluoro, and formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-6-fluoro-3-formylbenzoate typically involves the esterification of 2-chloro-6-fluoro-3-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-fluoro-3-formylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic substitution: Products include derivatives with different functional groups replacing the chloro group.
Reduction: The major product is methyl 2-chloro-6-fluoro-3-hydroxymethylbenzoate.
Oxidation: The major product is methyl 2-chloro-6-fluoro-3-carboxybenzoate.
Scientific Research Applications
Methyl 2-chloro-6-fluoro-3-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-fluoro-3-formylbenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dichloro-5-fluorobenzoate
- Ethyl 6-bromo-2-fluoro-3-formylbenzoate
- Methyl 2,4-dichloro-6-methylbenzoate
Uniqueness
Methyl 2-chloro-6-fluoro-3-formylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chloro and fluoro substituents on the benzene ring, along with the formyl group, makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H6ClFO3 |
---|---|
Molecular Weight |
216.59 g/mol |
IUPAC Name |
methyl 2-chloro-6-fluoro-3-formylbenzoate |
InChI |
InChI=1S/C9H6ClFO3/c1-14-9(13)7-6(11)3-2-5(4-12)8(7)10/h2-4H,1H3 |
InChI Key |
ZXXAAKPHNLHRRL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)C=O)F |
Origin of Product |
United States |
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